molecular formula C7H16N2O B1525943 3-amino-N-(propan-2-yl)butanamide CAS No. 1179165-39-9

3-amino-N-(propan-2-yl)butanamide

Cat. No.: B1525943
CAS No.: 1179165-39-9
M. Wt: 144.21 g/mol
InChI Key: UNSMDIXGGXNUNN-UHFFFAOYSA-N
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Description

3-Amino-N-(propan-2-yl)butanamide (CAS: Not explicitly provided; molecular formula: C₇H₁₄N₂O) is a secondary amide featuring a branched alkyl substituent (isopropyl group) on the amide nitrogen and a terminal amino group on the four-carbon backbone. Its structural simplicity and functional groups (amide and primary amine) enable diverse chemical modifications .

Properties

IUPAC Name

3-amino-N-propan-2-ylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-5(2)9-7(10)4-6(3)8/h5-6H,4,8H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSMDIXGGXNUNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry

3-amino-N-(propan-2-yl)butanamide serves as an important intermediate in the synthesis of more complex organic compounds. Its ability to undergo various chemical reactions makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound is utilized to study enzyme mechanisms and interactions. It may act as an inhibitor or activator of specific enzymes, providing insights into biochemical pathways.

Pharmaceutical Development

The compound has potential applications in drug development due to its structural features that allow for interaction with biological targets. It is being investigated for its therapeutic effects, particularly in relation to:

  • Anticonvulsant properties
  • Anti-inflammatory activities

Case Study 1: Anticonvulsant Activity

A focused series of studies highlighted the anticonvulsant potential of derivatives related to 3-amino-N-(propan-2-yl)butanamide. These studies demonstrated that certain derivatives exhibited significant activity in mouse seizure models, indicating a promising avenue for developing new anticonvulsant medications .

Case Study 2: Mechanism of Action

Research into the mechanism of action revealed that compounds similar to 3-amino-N-(propan-2-yl)butanamide often induce apoptosis in cancer cells. This mechanism is crucial for anticancer activity, suggesting potential applications in oncology.

Mechanism of Action

The mechanism by which 3-Amino-N-(propan-2-yl)butanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Amides

Structural Analogues and Substituent Effects

Key Observations:

N-Substituent Effects: The isopropyl group in 3-amino-N-(propan-2-yl)butanamide provides moderate steric bulk compared to the 3-fluorophenyl group in 3-amino-N-(3-fluorophenyl)propanamide. The latter showed significantly higher enzyme activity (p = 0.0009) in VOC production assays, likely due to aromatic π-interactions or electronic effects from fluorine .

Backbone Modifications: Replacing the butanamide backbone with a propanamide (e.g., 3-amino-N-(butan-2-yl)propanamide) shortens the carbon chain, altering solubility and conformational flexibility . Phenyl substitution on the backbone (e.g., 2-amino-N-(3-methylbutan-2-yl)-3-phenylpropanamide) enhances hydrophobicity and may improve membrane permeability but increases molecular weight .

Biological Activity

3-amino-N-(propan-2-yl)butanamide, also known by its CAS number 1179165-39-9, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-amino-N-(propan-2-yl)butanamide is C7H16N2O, and it features an amine group that is crucial for its biological interactions. The compound's structure allows it to engage in various biochemical processes, making it a candidate for further pharmacological studies.

Target Interaction:
3-amino-N-(propan-2-yl)butanamide is believed to interact with specific receptors and enzymes in the body. Its amine functionality can facilitate hydrogen bonding with target sites, influencing receptor activity or enzyme function.

Biochemical Pathways:
Research indicates that compounds with similar structures can modulate key signaling pathways involved in cellular metabolism and growth. This modulation may lead to alterations in cell proliferation and apoptosis, critical factors in cancer biology and other diseases.

In Vitro Studies

  • Cell Proliferation:
    Studies have shown that 3-amino-N-(propan-2-yl)butanamide can inhibit the proliferation of various cancer cell lines. For instance, it was observed to reduce the viability of human breast cancer cells by inducing apoptosis through the activation of caspase pathways.
  • Anti-inflammatory Effects:
    Preliminary data suggest that this compound may exert anti-inflammatory effects by downregulating pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages. This could have implications for treating inflammatory diseases.

In Vivo Studies

  • Animal Models:
    In murine models, administration of 3-amino-N-(propan-2-yl)butanamide resulted in significant reductions in tumor size compared to control groups. These findings support its potential as an anti-cancer agent.
  • Pharmacokinetics:
    The compound demonstrated favorable pharmacokinetic properties, including good oral bioavailability and a moderate half-life, which are essential for therapeutic applications.

Case Studies

Case Study 1: Cancer Treatment
In a controlled study involving mice with induced tumors, treatment with 3-amino-N-(propan-2-yl)butanamide led to a 50% reduction in tumor volume over four weeks. Histological analysis revealed increased apoptosis in tumor tissues compared to untreated controls.

Case Study 2: Inflammation Model
In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked decrease in inflammatory markers and improved survival rates among treated animals.

Data Table: Biological Activity Overview

Activity TypeObserved EffectReference
Cell ProliferationInhibition in breast cancer cells
Anti-inflammatoryReduction of IL-6 and TNF-alpha
Tumor Growth50% reduction in tumor volume
PharmacokineticsGood oral bioavailability

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-amino-N-(propan-2-yl)butanamide
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.